2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene
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Overview
Description
2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene is a boron-based compound known for its unique properties and applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is recognized for its high purity and efficiency as a blue dopant material, making it a valuable component in the development of advanced OLED technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene involves multiple steps, including the use of tert-butyl groups to enhance the stability and efficiency of the final product. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of various aromatic compounds.
Introduction of tert-butyl groups: The tert-butyl groups are introduced to the core structure through Friedel-Crafts alkylation reactions, which are catalyzed by strong acids such as triflic acid or solid acids like zeolites.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes:
High-purity reagents: Using high-purity starting materials to minimize impurities and enhance the efficiency of the synthesis.
Controlled reaction conditions: Maintaining precise temperature, pressure, and reaction times to optimize the yield and purity of the final product.
Purification: Employing advanced purification techniques such as sublimation to achieve ultra-pure grade chemicals suitable for use in OLED devices.
Chemical Reactions Analysis
Types of Reactions
2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium or platinum catalysts for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can exhibit different electronic and photophysical properties, making them suitable for diverse applications in organic electronics .
Scientific Research Applications
2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene involves its ability to act as a thermally activated delayed fluorescence (TADF) emitter. The compound exhibits efficient blue emission by harvesting both singlet and triplet excitons, which enhances the overall efficiency of OLED devices. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups, used in various chemical reactions and as a ligand in coordination chemistry.
2,4-Di-tert-butylphenol: A compound used as a raw material for antioxidants and UV absorbers.
7-Bromo-2,12-di-tert-butyl-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene: A brominated derivative with similar structural features.
Uniqueness
2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene stands out due to its high efficiency as a TADF emitter, narrow emission spectrum, and high photoluminescence quantum yield. These properties make it particularly valuable for applications in OLEDs, where color purity and efficiency are critical .
Properties
Molecular Formula |
C47H55BN2 |
---|---|
Molecular Weight |
658.8 g/mol |
IUPAC Name |
4,18-ditert-butyl-8,14-bis(4-tert-butylphenyl)-11-methyl-8,14-diaza-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15(20),16,18-nonaene |
InChI |
InChI=1S/C47H55BN2/c1-30-26-41-43-42(27-30)50(36-22-16-32(17-23-36)45(5,6)7)40-25-19-34(47(11,12)13)29-38(40)48(43)37-28-33(46(8,9)10)18-24-39(37)49(41)35-20-14-31(15-21-35)44(2,3)4/h14-29H,1-13H3 |
InChI Key |
NMGXUQXOBFVKNA-UHFFFAOYSA-N |
Canonical SMILES |
B12C3=C(C=CC(=C3)C(C)(C)C)N(C4=CC(=CC(=C41)N(C5=C2C=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C)C)C7=CC=C(C=C7)C(C)(C)C |
Origin of Product |
United States |
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